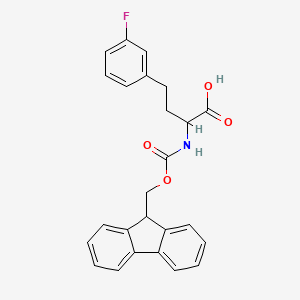

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(3-fluoro-phenyl)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-3-fluoro-D-homofenilalanina es un derivado de aminoácido sintético que se utiliza principalmente en la síntesis de péptidos. Se caracteriza por la presencia de un grupo protector fluorenilmetoxicarbonilo (Fmoc), que se utiliza comúnmente para proteger el grupo amina durante la síntesis de péptidos. El compuesto tiene una fórmula molecular de C25H22FNO4 y un peso molecular de 419,44 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Un método común involucra la reacción de 3-fluoro-D-homofenilalanina con cloruro de Fmoc en presencia de una base como el bicarbonato de sodio . La reacción se lleva a cabo en un solvente orgánico como dioxano o dimetilformamida (DMF).

Métodos de Producción Industrial

La producción industrial de Fmoc-3-fluoro-D-homofenilalanina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de sintetizadores de péptidos automatizados y reactores a gran escala para garantizar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para alcanzar una pureza de ≥98% .

Análisis De Reacciones Químicas

Tipos de Reacciones

Fmoc-3-fluoro-D-homofenilalanina experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de flúor puede ser sustituido por otros grupos funcionales en condiciones específicas.

Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes en la síntesis de péptidos.

Reactivos y Condiciones Comunes

Sustitución: Reactivos como el hidruro de sodio (NaH) y los haluros de alquilo se utilizan comúnmente.

Oxidación: Se pueden utilizar agentes oxidantes como el permanganato de potasio (KMnO4).

Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio (LiAlH4).

Principales Productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados sustituidos de Fmoc-3-fluoro-D-homofenilalanina .

Aplicaciones Científicas De Investigación

Química

En química, Fmoc-3-fluoro-D-homofenilalanina se utiliza en la síntesis de péptidos y proteínas. Sirve como un bloque de construcción en la síntesis de péptidos en fase sólida (SPPS), lo que permite la creación de secuencias de péptidos complejas .

Biología

En la investigación biológica, el compuesto se utiliza para estudiar las interacciones proteína-proteína e interacciones enzima-sustrato. Su incorporación a los péptidos puede ayudar a dilucidar el papel de los aminoácidos específicos en los procesos biológicos .

Medicina

En medicina, Fmoc-3-fluoro-D-homofenilalanina se utiliza en el desarrollo de fármacos basados en péptidos. Sus propiedades únicas lo hacen adecuado para crear péptidos con mayor estabilidad y biodisponibilidad .

Industria

Industrialmente, el compuesto se utiliza en la producción de materiales y recubrimientos basados en péptidos. Su capacidad para formar péptidos estables lo hace valioso en diversas aplicaciones industriales .

Mecanismo De Acción

El mecanismo de acción de Fmoc-3-fluoro-D-homofenilalanina implica su incorporación a los péptidos durante la síntesis. El grupo Fmoc protege el grupo amina, lo que permite reacciones selectivas en otros sitios. Una vez que se sintetiza la secuencia de péptidos deseada, el grupo Fmoc se elimina utilizando una base como la piperidina, revelando el grupo amina libre . Esto permite que el péptido interactúe con sus objetivos moleculares, como enzimas o receptores, a través de diversas vías .

Comparación Con Compuestos Similares

Compuestos Similares

Fmoc-fenilalanina: Similar en estructura pero carece del átomo de flúor.

Fmoc-3-fluoro-D-fenilalanina: Similar pero con una posición diferente del átomo de flúor.

Fmoc-D-homofenilalanina: Similar pero sin el átomo de flúor.

Unicidad

Fmoc-3-fluoro-D-homofenilalanina es única debido a la presencia del átomo de flúor, que puede mejorar la estabilidad y la biodisponibilidad de los péptidos que forma. Esto lo hace particularmente valioso en el desarrollo de fármacos y materiales basados en péptidos .

Propiedades

Fórmula molecular |

C25H22FNO4 |

|---|---|

Peso molecular |

419.4 g/mol |

Nombre IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C25H22FNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29) |

Clave InChI |

USLBDGLIEZPUPZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)F)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B12307088.png)

![3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol](/img/structure/B12307102.png)

![6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307108.png)

![Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B12307113.png)

![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate](/img/structure/B12307131.png)

![3-[4-(Methoxycarbonyl)oxolan-2-yl]propanoic acid](/img/structure/B12307141.png)